molecular formula C7H6F3NO3S B6258607 O-(4-trifluoromethanesulfonylphenyl)hydroxylamine CAS No. 1516904-42-9

O-(4-trifluoromethanesulfonylphenyl)hydroxylamine

Cat. No.: B6258607
CAS No.: 1516904-42-9
M. Wt: 241.19 g/mol
InChI Key: CSMUDDZYJRLVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-trifluoromethanesulfonylphenyl)hydroxylamine is a chemical compound characterized by its trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-trifluoromethanesulfonylphenyl)hydroxylamine typically involves the reaction of 4-trifluoromethanesulfonylphenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: O-(4-trifluoromethanesulfonylphenyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of alkylated or acylated derivatives.

Scientific Research Applications

O-(4-trifluoromethanesulfonylphenyl)hydroxylamine has diverse applications in scientific research:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-(4-trifluoromethanesulfonylphenyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group enhances the compound's reactivity, making it effective in various chemical transformations. The hydroxylamine group plays a crucial role in nucleophilic attacks and redox reactions.

Comparison with Similar Compounds

O-(4-trifluoromethanesulfonylphenyl)hydroxylamine is unique due to its trifluoromethanesulfonyl group, which imparts distinct chemical properties compared to other hydroxylamines. Similar compounds include:

  • O-(3-trifluoromethanesulfonylphenyl)hydroxylamine

  • O-(2-trifluoromethanesulfonylphenyl)hydroxylamine

  • O-(4-methanesulfonylphenyl)hydroxylamine

These compounds differ in the position of the sulfonyl group on the phenyl ring, leading to variations in their reactivity and applications.

Properties

CAS No.

1516904-42-9

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

O-[4-(trifluoromethylsulfonyl)phenyl]hydroxylamine

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(12,13)6-3-1-5(14-11)2-4-6/h1-4H,11H2

InChI Key

CSMUDDZYJRLVCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1ON)S(=O)(=O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.